

Spectroscopic Data & Characterization Guide: 4-(Benzothiazol-2-yl)quinoline

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Compound of Interest

Compound Name: 4-Benzothiazol-2-yl-quinoline

CAS No.: 64434-97-5

Cat. No.: B11854504

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Executive Summary & Structural Framework

The 4-(Benzothiazol-2-yl)quinoline scaffold (C

H

N

S, MW: 262.33 g/mol) represents a conjugated system linking a quinoline ring at the C4 position to a benzothiazole moiety at the C2' position.[1] This hybrid structure is a privileged scaffold in drug discovery, exhibiting potent antitumor, antimicrobial, and DNA-intercalating properties due to its planar geometry and extended

-conjugation.[1]

Structural Connectivity

- Core A: Quinoline ring (Heterocyclic, electron-deficient).[1]
- Core B: Benzothiazole ring (Heterocyclic, S/N containing).

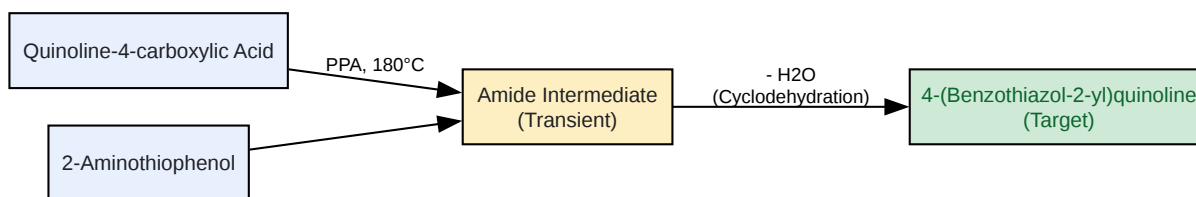
- Linkage: C-C single bond between Quinoline-C4 and Benzothiazole-C2'.^[1]
- Key Feature: The rotation around the C4-C2' bond allows for conformational isomerism, though the planar conformation is often favored in solid state and DNA intercalation complexes.

Synthesis & Experimental Context

To understand the spectroscopic data, one must understand the synthetic origin. Impurities often stem from incomplete cyclization or residual starting materials.

Primary Synthetic Pathway: Oxidative Condensation

The most robust synthesis involves the condensation of Quinoline-4-carboxylic acid with 2-Aminothiophenol in the presence of Polyphosphoric Acid (PPA), which acts as both solvent and cyclodehydrating agent.^[1]



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Figure 1: Acid-catalyzed condensation pathway for the synthesis of the target scaffold.

Spectroscopic Characterization (The Core)

A. Mass Spectrometry (MS)

Mass spectrometry provides the primary confirmation of molecular weight and structural integrity.

- Ionization Mode: Electrospray Ionization (ESI) or Electron Impact (EI).^[1]
- Molecular Ion:

- [M+H]

(ESI):m/z 263.08 (Calculated).[1]

- [M]

(EI):m/z 262.1.[1]

- Isotopic Pattern: A distinct M+2 peak (~4.5% intensity of M+) is observed due to the presence of Sulfur (

S).[1]

Fragmentation Pathway (EI-MS): The fragmentation typically involves the cleavage of the heteroatoms and ring contraction.[1]

- Molecular Ion (m/z 262): Base peak (highly stable aromatic system).
- Loss of HCN (m/z 235): Common in quinoline derivatives.
- Loss of CS (m/z 218): Characteristic of benzothiazoles.

B. Infrared Spectroscopy (FT-IR)

IR data is diagnostic for the formation of the benzothiazole ring (C=N) and the absence of the carboxylic acid precursor (O-H/C=O of COOH).

Functional Group	Wavenumber (, cm)	Assignment Note
C=N Stretch	1610 – 1590	Characteristic of Benzothiazole & Quinoline rings.[1]
C=C Aromatic	1580, 1480	Skeletal vibrations of the fused rings.
C-S-C Stretch	680 – 750	Thioether linkage in benzothiazole (weak band).
C-H Aromatic	3050 – 3010	Weak stretching above 3000 cm .[1]
Absence	1680 – 1720	Critical: Absence of C=O confirms conversion of COOH.

C. Nuclear Magnetic Resonance (NMR)

NMR is the definitive tool for structural proof. The numbering scheme assumes the quinoline nitrogen is position 1.

¹H NMR (400 MHz, DMSO-

)

Note: Chemical shifts (

) are representative of the core scaffold.[1] Coupling constants (

) are typical for ortho/meta aromatic coupling.

Position	(ppm)	Multiplicity	(Hz)	Assignment Logic
Q-H2	9.25	Singlet (s)	-	Diagnostic: Most deshielded proton; adjacent to N1 and the electron-withdrawing benzothiazole at C4.[1]
Q-H3	8.35	Doublet (d)	4.5	Ortho-coupled to Q-H2 (if visible) or long-range; shielded relative to H2.[1]
Q-H8	8.15	Doublet (d)	8.0	Peri-position; deshielded by the ring nitrogen lone pair effect. [1]
Q-H5	8.05	Doublet (d)	8.0	Peri-position to the C4-substituent.[1]
B-H4'	8.10	Doublet (d)	8.0	Deshielded by the adjacent thiazole nitrogen. [1]
Q-H6, H7	7.6 – 7.8	Multiplet (m)	-	Overlapping aromatic signals. [1]
B-H5', H6', H7'	7.4 – 7.6	Multiplet (m)	-	Benzothiazole benzenoid ring protons.[1]

Key Diagnostic Feature: The Singlet at ~9.25 ppm (H2) is the "smoking gun" for 4-substituted quinolines.[1] If the substitution were at position 2, this singlet would disappear.

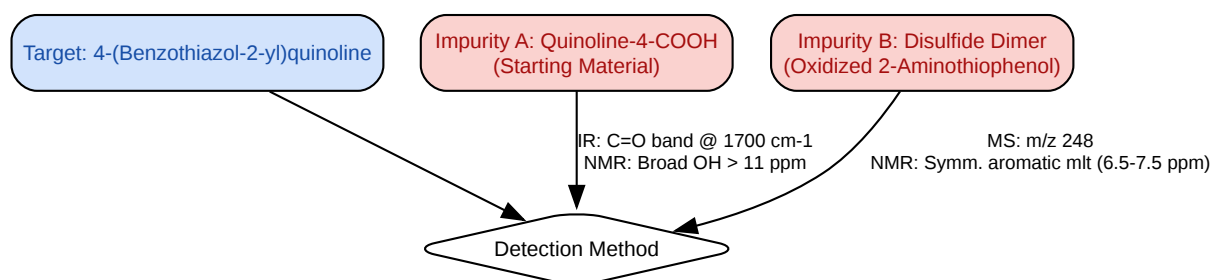
C NMR (100 MHz, DMSO-

)

- C=N (Benzothiazole C2'): ~163.5 ppm (Quaternary, most deshielded).[1]
- Quinoline C2: ~150.5 ppm (CH, adjacent to Nitrogen).
- Quinoline C4: ~140.0 ppm (Quaternary, ipso to benzothiazole).
- Aromatic Cluster: 120 – 135 ppm (Remaining CH and Cq signals).

Quality Control & Impurity Profiling

When synthesizing or sourcing this compound, three primary impurities must be monitored using the spectroscopic data above.



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Figure 2: Logical flow for impurity identification using spectral anomalies.

References

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- Royal Society of Chemistry. Quinoline–benzothiazole conjugates: Synthesis and characterization. Retrieved from [[Link](#)][1]

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Sources

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- [2. researchgate.net \[researchgate.net\]](#)
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